molecular formula C25H28N2O3S B299980 N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B299980
M. Wt: 436.6 g/mol
InChI Key: SBCXDGNLQTYAPI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPT is a small molecule that can effectively target specific biological pathways and has shown promising results in various preclinical studies.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide exerts its biological effects by targeting specific signaling pathways in the body. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide also inhibits the activity of STAT3, a transcription factor that is involved in cell proliferation and survival. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide also enhances autophagy, a process that helps in the removal of damaged cells and cellular debris.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide also reduces the expression of iNOS and COX-2, which are enzymes involved in the production of inflammatory mediators. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to reduce oxidative stress and increase antioxidant enzyme activity. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide also enhances the expression of BDNF, a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has several advantages for lab experiments. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for in vitro and in vivo studies. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is also stable and can be stored for long periods without degradation. However, N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has some limitations for lab experiments. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is also expensive, which may limit its use in large-scale studies.

Future Directions

N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has shown promising results in various preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some future directions for N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide research include:
1. Investigating the toxicity and pharmacokinetics of N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide in humans
2. Exploring the potential application of N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide in the treatment of neurological disorders
3. Studying the mechanism of action of N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide in more detail
4. Developing new synthetic routes for N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide to improve its yield and reduce its cost
5. Developing new formulations of N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide to improve its bioavailability and efficacy.
Conclusion:
N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a small molecule that has shown promising results in various preclinical studies. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has potential therapeutic applications in various fields of medicine, including neurology, oncology, and infectious diseases. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide exerts its biological effects by targeting specific signaling pathways in the body. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has several advantages for lab experiments, but there is a need for further research to explore its potential applications. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a promising compound that has the potential to improve the lives of many patients in the future.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde, 5-methyl-4-phenyl-1,3-thiazol-2-amine, and cyclohexanecarboxylic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified through a series of steps to obtain pure N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a complex process that requires expertise in organic chemistry and proper equipment.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has also been studied for its potential application in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.

properties

Product Name

N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C25H28N2O3S/c1-17-23(18-10-6-4-7-11-18)26-25(31-17)27(24(28)19-12-8-5-9-13-19)21-15-14-20(29-2)16-22(21)30-3/h4,6-7,10-11,14-16,19H,5,8-9,12-13H2,1-3H3

InChI Key

SBCXDGNLQTYAPI-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C3CCCCC3)C4=CC=CC=C4

Canonical SMILES

CC1=C(N=C(S1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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